2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol
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Overview
Description
2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol is a versatile chemical compound with intriguing properties that make it suitable for various applications in scientific research. It is known for its potential use in drug development, catalysis, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol typically involves the reaction of 5-fluoro-2-nitrophenol with propargylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds like bromoethane in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyethanol derivatives.
Scientific Research Applications
2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development for targeting specific molecular pathways.
Industry: In the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-Fluoro-2-(prop-2-ynylamino)phenol]
- 2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]acetic acid
- 2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]propane
Uniqueness
2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol stands out due to its unique combination of a fluoro-substituted phenyl ring and a prop-2-ynylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity profiles.
Properties
IUPAC Name |
2-[5-fluoro-2-(prop-2-ynylamino)phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-2-5-13-10-4-3-9(12)8-11(10)15-7-6-14/h1,3-4,8,13-14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHXFMPDNNTGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=C(C=C(C=C1)F)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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